2-naphthalen-2-yl-4,5-dihydro-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-yl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9H,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWRJAXPPYHIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048442 | |
| Record name | Benazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113698-36-5 | |
| Record name | Benazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Strategies for 2-Naphthalen-2-yl-4,5-dihydro-1H-imidazole
The construction of the 2-naphthalenyl-substituted dihydroimidazole (B8729859) ring can be achieved through several effective synthetic routes. These range from metal-catalyzed multicomponent reactions to traditional condensation and cyclization methods, with recent advancements focusing on greener and more efficient protocols.
Palladium catalysis offers a modular and efficient pathway for the synthesis of 2-substituted imidazolines. One notable multicomponent reaction involves the coupling of imines, acid chlorides, and carbon monoxide to form an imidazolinium carboxylate, which is then decarboxylated to yield the desired trans-disubstituted imidazoline (B1206853). mdpi.com This method's modularity allows for the synthesis of asymmetrically substituted imidazolines by using readily available aldehydes and amines to form the initial imine. mdpi.com
Another palladium-catalyzed approach is the cyclization of 2,3-allenyl amines with aryl iodides, which forms polysubstituted 2-imidazoline derivatives through the creation of new carbon-carbon and carbon-nitrogen bonds in a single step. organic-chemistry.org While not a multicomponent reaction in the traditional sense, it demonstrates the power of palladium catalysis in constructing the imidazoline ring with aryl substituents. For the synthesis of this compound, a naphthalene-containing precursor would be utilized in these catalytic systems.
Table 1: Palladium-Catalyzed Synthesis Approaches for 2-Imidazolines
| Reaction Type | Reactants | Catalyst System | Key Features |
|---|---|---|---|
| Multicomponent Reaction | Imines, Acid Chlorides, Carbon Monoxide | Palladium catalyst (e.g., with JOHNPHOS ligand) | Forms imidazolinium carboxylate intermediate; modular synthesis of asymmetrically substituted imidazolines. mdpi.com |
| Cyclization | 2,3-Allenyl amines, Aryl iodides | Palladium catalyst | Forms polysubstituted imidazolines; creates C-C and C-N bonds in one operation. organic-chemistry.org |
| Direct C-2 Arylation | N-unprotected 4(5)-aryl-1H-imidazoles, Aryl bromides/iodides | Pd(OAc)₂ / CuI | Highly selective for the C-2 position; performed under base-free and ligandless conditions (for imidazoles). nih.gov |
The most conventional and widely used method for synthesizing 2-imidazolines is the condensation of an aldehyde with a 1,2-diamine, followed by cyclization and oxidation or dehydration. organic-chemistry.orgorganic-chemistry.org To produce this compound, 2-naphthaldehyde (B31174) would be reacted with ethylenediamine (B42938). usu.ac.id
This reaction proceeds through the initial formation of a Schiff base, which then undergoes intramolecular cyclization to form an aminal (imidazolidine) intermediate. Subsequent oxidation or dehydration yields the final 2-imidazoline product. Various reagents have been employed to facilitate this transformation, including:
Iodine (I₂): In the presence of potassium carbonate, iodine effectively promotes the reaction between aldehydes and ethylenediamine to give 2-imidazolines in good yields. organic-chemistry.org
tert-Butyl hypochlorite: This reagent provides an efficient method for preparing 2-imidazolines from aldehydes and ethylenediamine, achieving high yields. organic-chemistry.org
Pyridinium hydrobromide perbromide: Used in water at room temperature, this reagent effectively catalyzes the reaction of aromatic aldehydes with ethylenediamine. organic-chemistry.org
Alternatively, nitriles can serve as precursors. The reaction of naphthalene-2-carbonitrile with ethylenediamine, often under heating, can also produce the target compound. eurekaselect.com A similar principle applies to the cyclization of N-acyl-N′-arylethylenediamines, which can be synthesized via aminolysis of N-(2-bromoethyl)amides. tandfonline.comresearchgate.net
Table 2: Condensation and Cyclization Reagents for 2-Imidazoline Synthesis
| Precursor | Diamine | Reagent/Catalyst | Key Features |
|---|---|---|---|
| Aldehyde | Ethylenediamine | Iodine / K₂CO₃ | Simple and effective method. organic-chemistry.org |
| Aldehyde | Ethylenediamine | tert-Butyl hypochlorite | High yields. organic-chemistry.org |
| Aldehyde | Ethylenediamine | Hydrogen Peroxide / NaI | Mild, environmentally friendly conditions. organic-chemistry.org |
| Nitrile | Ethylenediamine | Iron (III) Phosphate | Can be performed under solvent-free conditions. eurekaselect.com |
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods for 2-imidazolines. A notable example is the use of hydrogen peroxide as the oxidant with a substoichiometric amount of sodium iodide as the catalyst. This method is mild, scalable, and avoids the use of toxic halide reagents. organic-chemistry.org Another green approach utilizes a heterogeneous and recyclable catalyst, iron (III) phosphate, in water or under solvent-free conditions. eurekaselect.com
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles. derpharmachemica.com The cyclo-condensation of N-acyl-N′-arylethylenediamines to form 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles has been successfully performed under microwave irradiation, which minimizes thermal decomposition. tandfonline.comresearchgate.net The synthesis of various imidazole (B134444) derivatives, including 2,4,5-trisubstituted imidazoles, has been shown to be highly efficient under microwave-assisted, one-pot, multicomponent reaction conditions, highlighting the broad applicability of this technology. nih.govjetir.org These techniques are directly applicable to the synthesis of this compound, offering significant advantages over conventional heating methods. nih.gov
Post-Synthetic Modification and Derivatization of the Dihydroimidazole Core
Once the this compound core is synthesized, it can undergo various chemical transformations to introduce new functional groups. These modifications are crucial for tuning the molecule's properties for specific applications.
The secondary amine of the imidazoline ring is a common site for functionalization.
N-Alkylation: The nitrogen atom can readily undergo nucleophilic attack on alkyl halides. For example, the reaction of 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles with methyl iodide leads to the formation of the corresponding 1-aryl-2-alkyl-3-methyl-4,5-dihydro-1H-imidazolium salts. tandfonline.comresearchgate.net This quaternization is a characteristic reaction of the amidine system within the imidazoline ring. chemicalbook.com
N-Acylation: N-Acyl imidazoles are valuable intermediates in chemical biology and synthesis due to their moderate reactivity. nih.gov The imidazoline ring can be acylated using various agents. For instance, treatment of 2-benzylimidazoline with an excess of acetic anhydride (B1165640) results in the formation of 1,3-diacetyl-2-benzylideneimidazolidine, indicating that acylation can occur at both nitrogen atoms, accompanied by a shift of the double bond. chemicalbook.com The synthesis of N-acylbenzotriazoles provides a versatile method for acylating amines, a strategy that can be adapted for the acylation of the imidazoline nitrogen. organic-chemistry.org
While the 2-position is typically established during the initial ring synthesis, further functionalization at this and other positions is possible, though less common for the dihydroimidazole system compared to the aromatic imidazole ring.
Functionalization at C2: Methods have been developed for the efficient C2 functionalization of 2H-2-imidazolines. These strategies can involve alkylation and oxidation followed by further reactions, such as the microwave-assisted Liebeskind-Srogl reaction, to introduce aryl groups at the C2 position. nih.gov
Functionalization at C4/C5: Palladium-catalyzed arylation reactions have been used for the highly selective functionalization of the imidazole ring, for example, at the C5 and C2 positions. nih.gov While these methods are primarily applied to aromatic imidazoles, the principles of activating specific C-H bonds could potentially be adapted for the dihydroimidazole scaffold, although this is more challenging. The dehydrogenation of the imidazoline ring to the corresponding imidazole is a common reaction, which then opens up a wider range of possibilities for regioselective C-H functionalization. organic-chemistry.orgchemicalbook.com
Ring Rearrangements and Diamine Exchange Reactions
The structural integrity of the 4,5-dihydro-1H-imidazole ring in compounds such as this compound allows for a variety of chemical transformations. These include ring-opening reactions and diamine exchange, which highlight the reactivity of the imidazoline core.
Ring-Opening Reactions: The dihydroimidazole ring can be cleaved under both acidic and basic conditions. For instance, heating imidazolines with concentrated hydrochloric acid or refluxing with a strong base like 30% aqueous potassium hydroxide (B78521) can lead to the formation of ethylenediamine. chemicalbook.com Furthermore, the ring can be opened in the presence of aroyl chlorides or sulfonyl chlorides, yielding diaroylethylenediamines. chemicalbook.com Reductive ring-opening is also possible; treatment of 1-aryl-2-imidazolines with sodium cyanoborohydride in ethanol (B145695) at room temperature results in the corresponding asymmetric N,N'-disubstituted ethylenediamines. chemicalbook.com
Diamine Exchange Reactions: A notable transformation that 2-substituted 4,5-dihydroimidazoles can undergo is diamine exchange. When heated in the presence of an excess of a different diamine, such as substituted ethane-1,2-diamines or propane-1,3-diamine, an equilibrium is established, leading to a new 2-substituted heterocycle derived from the solvent diamine. researchgate.netrsc.org This reaction is an equilibrium process that tends to favor the formation of six-membered rings (tetrahydropyrimidines) when a 1,3-diamine is used. researchgate.netrsc.org The synthetic utility of this reaction is enhanced by the potential for subsequent aromatization of the newly formed partially reduced heterocycles. rsc.org
Diamine Exchange Reactions of 2-Substituted 4,5-Dihydroimidazoles
| Reactant | Exchanging Diamine | Product | Reaction Conditions | Key Observation |
|---|---|---|---|---|
| 2-Substituted 4,5-dihydroimidazole | Substituted Ethane-1,2-diamine | New 2-Substituted 4,5-dihydroimidazole | Heating in excess diamine | Equilibrium process |
| 2-Substituted 4,5-dihydroimidazole | o-Phenylenediamine | 2-Substituted Benzimidazole | Heating in excess diamine | Aromatization can occur |
| 2-Substituted 4,5-dihydroimidazole | Propane-1,3-diamine | 2-Substituted 1,4,5,6-tetrahydropyrimidine | Heating in excess diamine | Favors six-membered ring formation researchgate.netrsc.org |
Mechanistic Elucidation of Reaction Pathways
Understanding the mechanisms by which this compound is formed and undergoes reaction is crucial for optimizing synthetic routes and predicting its chemical behavior.
Proposed Reaction Mechanisms for Dihydroimidazole Formation
The synthesis of 2-substituted-4,5-dihydro-1H-imidazoles, including the naphthalenyl derivative, is most commonly achieved through the condensation of ethylenediamine with a suitable precursor such as a nitrile or an aldehyde. chemicalbook.com
One of the most prevalent methods involves the reaction of an aldehyde with ethylenediamine. organic-chemistry.org A proposed mechanism for this reaction when using an oxidizing agent like iodine in the presence of a base is as follows:
Aminal Formation: The aldehyde reacts with ethylenediamine to form an aminal intermediate.
Oxidation: The aminal is then oxidized by an agent such as N-bromosuccinimide (NBS) to form the corresponding imidazoline.
Another significant route is the condensation of a nitrile with ethylenediamine. chemicalbook.com This reaction can be catalyzed and often requires elevated temperatures. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. chemicalbook.com
Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the regiochemistry of related imidazole syntheses. For example, in the cyclocondensation reactions to form polyazaheterocycles, it has been suggested that the initial step is a nucleophilic attack on a carbonyl group, indicating that the reaction may be thermodynamically controlled rather than kinetically controlled. nih.gov In the formation of highly substituted imidazoles, the presence of certain functional groups on the reactants can direct the reaction pathway. For instance, a 2-hydroxyaryl group can facilitate intramolecular proton transfer, guiding the cyclization to favor imidazole formation over other potential products. acs.orgnih.gov
Investigation of Reaction Kinetics and Thermodynamic Parameters
While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented, general principles can be inferred from related systems.
Reaction Kinetics: The rate of dihydroimidazole formation is influenced by several factors, including the choice of reactants, catalyst, solvent, and temperature. The use of microwave-assisted synthesis has been reported to accelerate the reaction, suggesting that higher temperatures can overcome the activation energy barrier more efficiently. chemicalbook.com The choice of reaction conditions can also influence the product distribution, implying kinetic control in some synthetic pathways. For example, in certain cyclocondensation reactions, the less stable product may be formed initially under kinetic control, which can then rearrange to the more stable thermodynamic product.
Factors Influencing Dihydroimidazole Formation
| Parameter | Influence on Kinetics | Influence on Thermodynamics |
|---|---|---|
| Temperature | Higher temperatures generally increase reaction rates. | Can shift equilibrium position for reversible reactions. |
| Catalyst | Lowers the activation energy, increasing the reaction rate. | Does not affect the overall thermodynamics of the reaction. |
| Solvent | Can influence reaction rates through polarity and solubility effects. | Can affect the relative stability of reactants, products, and transition states. |
| Reactant Structure | Steric and electronic effects of substituents can alter reaction rates. | Substituents can impact the stability of the final product. |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR)
Vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole exhibits characteristic absorption bands that confirm its structural features.
Characteristic Absorption Bands of N-H and C=N Linkages
The FT-IR spectrum of imidazoline (B1206853) derivatives shows distinct peaks corresponding to the stretching vibrations of the N-H and C=N bonds. For a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, the N-H stretching vibrations of the imine group (C=N-H) and the secondary amine group (N-H) of the imidazoline ring are observed in the range of 3310 to 3157 cm⁻¹. nih.gov Similarly, in other imidazole (B134444) derivatives, the C=N stretching vibration is typically found around 1599 cm⁻¹. nih.gov These characteristic bands are crucial for confirming the presence of the imidazoline ring in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of organic molecules in both solution and solid states. It provides precise information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.
Proton (¹H) NMR Spectral Assignments and Spin-Spin Coupling Analysis
The ¹H NMR spectrum of this compound provides a wealth of information. The protons on the naphthalene (B1677914) ring typically resonate in the aromatic region (δ 7-9 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the ring system. The protons of the dihydro-imidazole ring appear in the aliphatic region. Specifically, the methylene (B1212753) protons (-CH₂-CH₂-) of the 4,5-dihydro-1H-imidazole ring are expected to show characteristic signals. For instance, in a similar structure, the two CH₂ groups of a benzodioxane moiety appeared as a multiplet at 4.39 ppm. nih.gov The N-H proton of the imidazoline ring would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule.
Table 1: Representative ¹H NMR Data for Imidazoline Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.14-8.53 | multiplet | - |
| CH₂ (imidazoline) | ~3.6-4.0 | triplet | - |
| NH (imidazoline) | variable | broad singlet | - |
Note: The exact chemical shifts for this compound may vary. Data is based on similar structures reported in the literature. nih.gov
Carbon-13 (¹³C) NMR Chemical Shift Correlations and Structural Confirmation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atom of the C=N group in the imidazoline ring is particularly characteristic, typically resonating at a downfield chemical shift. For example, the quaternary carbon C2' of a 4,5-dihydro-1H-imidazole moiety appeared at 161.7 ppm in a related compound. nih.gov The carbons of the naphthalene ring will appear in the aromatic region (δ 110-150 ppm), while the sp³ hybridized carbons of the dihydro-imidazole ring will resonate at higher fields.
Table 2: Representative ¹³C NMR Data for Imidazoline Derivatives
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=N (imidazoline) | ~160-165 |
| Aromatic-C | ~120-140 |
| CH₂ (imidazoline) | ~45-55 |
Note: The exact chemical shifts for this compound may vary. Data is based on similar structures reported in the literature. nih.gov
Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC, ROESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the precise connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the naphthalene ring to the imidazoline ring. nih.gov
Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments detect through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure and stereochemistry of the molecule.
Through the combined application of these advanced spectroscopic methods, a complete and detailed structural characterization of this compound can be achieved, which is fundamental for understanding its chemical properties and potential applications.
High-Resolution Mass Spectrometry (HRMS) and Elemental Microanalysis
High-resolution mass spectrometry and elemental analysis are powerful tools that provide precise information about the elemental composition and molecular weight of a compound, serving as a cornerstone for structural verification.
High-resolution mass spectrometry is instrumental in determining the exact mass of a molecule, which in turn allows for the deduction of its molecular formula. In HRMS analysis, the compound of interest is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]+ or its protonated form [M+H]+ is measured with very high accuracy. For this compound, the detection of a molecular ion corresponding to its calculated exact mass would provide strong evidence for its identity.
Further structural confirmation is achieved through the analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. While specific experimental HRMS fragmentation data for this compound are not detailed in the reviewed literature, the general fragmentation of related 2-substituted dihydroimidazoles would be expected to involve characteristic cleavages. These typically include the rupture of the dihydroimidazole (B8729859) ring and the loss of neutral fragments, with the resulting fragment ions providing a fingerprint that is unique to the molecule's structure. The structure of related imidazoline compounds has been successfully devised with the help of high-resolution mass spectrometry. researchgate.net
The empirical formula represents the simplest whole-number ratio of atoms present in a compound. Based on its molecular formula, C₁₃H₁₂N₂, the empirical formula for this compound is the same as its molecular formula, as the subscripts cannot be simplified further.
Elemental microanalysis provides the percentage composition of each element in the compound. The theoretical elemental composition can be calculated from the molecular formula (C₁₃H₁₂N₂) and the atomic weights of carbon, hydrogen, and nitrogen. A comparison between the experimentally determined percentages and the calculated values serves to either confirm or refute the proposed molecular formula.
Table 1: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 79.56 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.16 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.28 |
| Total | | | | 196.253 | 100.00 |
Note: This table is generated based on the known molecular formula.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive proof of a molecule's structure, including detailed geometric parameters and insights into intermolecular interactions.
The process of single crystal X-ray diffraction involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.
Despite the power of this technique, a search of the available scientific literature did not yield any reports on the single crystal X-ray diffraction analysis of this compound. Therefore, specific crystallographic data such as the crystal system, space group, and unit cell dimensions are not available. For related imidazole derivatives, crystal structures have been determined, often revealing details about molecular conformation and packing. nih.govnih.govmdpi.comnsf.govmdpi.com
The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the naphthalene rings. The 4,5-dihydro-1H-imidazole moiety contains an N-H group, which can act as a hydrogen bond donor, and a nitrogen atom in the C=N double bond, which can act as a hydrogen bond acceptor.
An X-ray crystallographic study would elucidate these interactions and reveal the crystal packing motifs. However, as no crystal structure data for this compound is publicly available, a detailed discussion of its specific intermolecular interactions and packing cannot be provided. Studies on other substituted imidazoles and naphthalenes have shown that hydrogen bonding and π-π stacking are often key factors in their solid-state assembly. nih.govmdpi.comcardiff.ac.uk
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
DFT has emerged as a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules with a high degree of accuracy. For the analysis of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole, DFT calculations offer a window into its fundamental molecular architecture and electronic behavior.
Molecular Geometry Optimization and Conformational Landscapes
The initial step in understanding any molecule is to determine its most stable three-dimensional arrangement of atoms. Molecular geometry optimization of this compound reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
The rotational barrier around the C-C bond connecting the naphthalene (B1677914) and imidazoline (B1206853) rings would also be a key feature of the conformational landscape, with different rotamers possessing distinct energy levels.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: As specific experimental or calculated data for the title compound is not available, this table presents typical bond lengths and angles for similar structures based on general chemical knowledge and data from related compounds.
| Parameter | Predicted Value (Å/°) | Comment |
|---|---|---|
| C-N (imidazoline ring) | ~1.48 | Typical single bond length |
| C=N (imidazoline ring) | ~1.28 | Typical imine double bond length |
| C-C (naphthalene-imidazoline link) | ~1.49 | Single bond between sp2 and sp2 carbons |
| N-C-N (imidazoline ring angle) | ~110-115 | Reflects the sp2 hybridization of the central carbon |
| Dihedral Angle (Naphthalene-Imidazoline) | Variable | Dependent on the lowest energy conformation |
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Spatial Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. calpaclab.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. sigmaaldrich.com
For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring, which acts as the principal electron donor. researchgate.net The LUMO, conversely, is likely to be distributed over the imidazoline ring, particularly the C=N bond, which can act as an electron acceptor. sigmaaldrich.com
The spatial distribution of these orbitals provides a visual representation of the regions where the molecule is most likely to donate or accept electrons in a chemical reaction. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. sigmaaldrich.com
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) Note: The values presented are hypothetical and serve to illustrate the expected trends for this class of compounds.
| Parameter | Predicted Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO | -5.5 to -6.5 | Localized on the naphthalene ring |
| LUMO | -1.0 to -2.0 | Distributed over the imidazoline ring (C=N bond) |
| HOMO-LUMO Gap | 3.5 to 5.5 | Indicates moderate to high kinetic stability |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values.
In the case of this compound, the MEP surface would likely show a region of negative electrostatic potential (typically colored red or yellow) around the nitrogen atoms of the imidazoline ring, indicating their nucleophilic character and propensity to interact with electrophiles. mdpi.com Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, particularly the N-H proton of the imidazoline ring, highlighting their electrophilic nature. The naphthalene ring would exhibit a complex potential distribution with regions of negative potential above and below the aromatic plane.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer interactions within a molecule. scirp.org This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies.
For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These interactions would involve the delocalization of electron density from the lone pair orbitals of the nitrogen atoms into the antibonding orbitals of adjacent bonds. Furthermore, the analysis would quantify the electronic interaction between the naphthalene and imidazoline moieties, providing insight into the extent of electronic communication between these two parts of the molecule.
Global and Local Reactivity Descriptors
Conceptual DFT provides a framework for defining and calculating various chemical concepts that describe a molecule's reactivity.
Conceptual DFT Parameters: Chemical Hardness, Softness, and Electrophilicity Index
Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are derived from the energies of the HOMO and LUMO.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A larger hardness value indicates greater stability and lower reactivity.
Chemical Softness (S) is the reciprocal of hardness and reflects a molecule's polarizability and reactivity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a function of the electronic chemical potential and hardness.
Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) Note: These values are derived from the illustrative HOMO/LUMO energies and are for conceptual understanding.
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 to 2.75 |
| Chemical Softness (S) | 1 / η | 0.36 to 0.57 |
| Electrophilicity Index (ω) | μ2 / 2η | Variable, dependent on chemical potential |
Fukui Functions and Local Reactivity Indices for Site Specificity
Computational chemistry provides powerful tools for predicting the reactivity of a molecule. Fukui functions and other local reactivity indices, derived from Density Functional Theory (DFT), are crucial for identifying which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack.
For this compound, these calculations can pinpoint the most reactive sites. The Fukui function, ƒ(r), essentially measures the change in electron density at a specific point when an electron is added to or removed from the molecule.
ƒ+(r) indicates the propensity for a nucleophilic attack (where the molecule accepts an electron).
ƒ-(r) indicates the propensity for an electrophilic attack (where the molecule donates an electron).
ƒ0(r) indicates the propensity for a radical attack .
In studies of similar imidazole (B134444) derivatives, DFT calculations consistently identify specific atoms as primary reactive centers. researchgate.netbohrium.com For the target molecule, it is predicted that the imine nitrogen atom of the imidazoline ring would be a primary site for nucleophilic attack due to its electron-withdrawing nature and lone pair availability. Conversely, the carbon atoms within the electron-rich naphthalene ring system are likely sites for electrophilic attack. dntb.gov.ua The analysis of local reactivity descriptors helps in understanding the molecule's interaction with other chemical species, which is fundamental in fields like corrosion inhibition and drug design. bohrium.comnih.gov
Theoretical Prediction of Spectroscopic Signatures
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. Methods like DFT and Time-Dependent DFT (TD-DFT) can simulate vibrational, nuclear magnetic resonance, and electronic spectra with a high degree of accuracy.
Simulated Vibrational (IR) Spectra and Mode Assignments
The infrared (IR) spectrum of a molecule provides a fingerprint based on its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. For this compound, the simulated spectrum would be characterized by several key vibrational modes. Based on studies of analogous compounds like 2-ethyl-1H-benzo[d]imidazole and other imidazole derivatives, the principal assignments can be predicted. researchgate.netresearchgate.net
The N-H stretching vibration of the imidazoline ring is expected to appear as a distinct band in the 3200-3450 cm⁻¹ region. The C-H stretching vibrations from the naphthalene ring would be observed around 3050-3100 cm⁻¹, while the aliphatic C-H stretches from the dihydroimidazole (B8729859) ring would appear at lower frequencies, typically between 2850 and 3000 cm⁻¹. The crucial C=N stretching vibration of the imidazoline ring is a strong indicator of the structure and is anticipated to be found in the 1605-1680 cm⁻¹ range. researchgate.net
Table 1: Predicted IR Vibrational Frequencies and Mode Assignments for this compound (Based on data from analogous compounds)
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
| 3200 - 3450 | N-H stretching (imidazoline ring) |
| 3050 - 3100 | Aromatic C-H stretching (naphthalene) |
| 2850 - 3000 | Aliphatic C-H stretching (imidazoline ring) |
| 1605 - 1680 | C=N stretching (imidazoline ring) |
| 1500 - 1600 | Aromatic C=C stretching (naphthalene ring) |
| 1400 - 1490 | CH₂ scissoring/bending (imidazoline ring) |
| 1200 - 1300 | C-N stretching |
Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts
NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts. While specific calculated data for this compound is scarce, predictions can be made based on experimental data from similar structures like 2-phenyl-2-imidazoline (B1199978) and other 2-substituted imidazolines. chemicalbook.comchemicalbook.com
The protons on the saturated carbons of the 4,5-dihydro-1H-imidazole ring (C4 and C5) are expected to resonate as a multiplet in the δ 3.2–4.0 ppm range. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the naphthalene ring would produce complex multiplets in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm, with the exact shifts depending on their position relative to the imidazoline substituent.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazoline N-H | Variable (e.g., 4.5-5.5) | Broad Singlet |
| Imidazoline -CH₂-CH₂- | 3.2 - 4.0 | Multiplet |
| Naphthalene C-H | 7.5 - 8.5 | Multiplet |
Electronic Absorption (UV-Vis) Spectra and Excited State Properties
The electronic transitions of a molecule can be probed using UV-Vis spectroscopy and modeled with Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic excited states.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic naphthalene system. Studies on similar naphthalenyl-imidazole compounds show strong absorption bands in the UV region. nih.govnih.gov TD-DFT calculations would likely predict intense absorptions between 250 and 350 nm, corresponding to excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. researchgate.net The HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may have significant contributions from both the naphthalene and imidazoline moieties. Understanding these excited state properties is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs). rsc.org
Table 3: Predicted Electronic Absorption Data for this compound (Based on TD-DFT studies of analogous compounds)
| Predicted λmax (nm) | Transition Type | Associated Orbitals |
| ~280 - 350 | π→π | HOMO → LUMO |
| ~230 - 280 | π→π | Deeper π orbitals → LUMO+n |
Solvent Effects and Environmental Influence on Molecular and Electronic Structure
The chemical environment, particularly the solvent, can significantly influence the properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. mdpi.com
For this compound, changing the solvent polarity is expected to alter both its molecular and electronic structure. In polar solvents, the molecule's dipole moment is likely to increase, indicating a greater charge separation. This phenomenon, known as solvatochromism, also affects the electronic absorption spectrum. nih.gov Studies on similar D–π–A (donor-pi-acceptor) imidazole systems have shown a positive solvatochromic shift, meaning the fluorescence emission wavelength increases with solvent polarity. rsc.org This is due to the stabilization of the more polar excited state relative to the ground state in polar environments. Such shifts in absorption and emission spectra, influenced by the solvent, are critical for applications involving sensors and molecular probes. nih.govrsc.org
Based on a comprehensive review of available scientific literature, detailed experimental data regarding the specific photophysical properties and excited-state dynamics of the compound this compound is not sufficiently available to construct a complete profile as per the requested outline.
While research exists on related structures, such as other naphthalene-based dyes or different imidazole derivatives, this information cannot be accurately extrapolated to the specific molecule . The photophysical characteristics of a compound are highly dependent on its precise molecular structure, and therefore, data from analogous compounds would not meet the required standards of scientific accuracy for this article.
Specifically, the following key data points for this compound are not present in the reviewed literature:
UV-Visible Absorption Maxima and Band Shapes
Molar Absorptivity and Extinction Coefficients
Influence of Solvent Polarity and pH on Absorption Profiles
Emission Spectra and Emission Maxima
Fluorescence Quantum Yields and Radiative Efficiencies
Without access to dedicated studies on this compound, it is not possible to provide the detailed, data-driven article as requested.
Photophysical Properties and Excited State Dynamics
Fluorescence Emission and Luminescence Behavior
Stokes Shifts and Energy Dissipation Mechanisms
The Stokes shift, the difference in wavelength between the positions of the absorption and emission maxima, is a key characteristic of a fluorophore and provides insight into the energy dissipation mechanisms between the excited and ground states. For compounds with a naphthalene (B1677914) moiety, the Stokes shift can be influenced by the polarity of the solvent and the nature of substituents.
In related naphthalene-based dyes, the Stokes shift is often moderate in nonpolar solvents. However, in polar solvents, a significant increase in the Stokes shift is commonly observed, which is indicative of a substantial reorganization of the solvent shell around the molecule in the excited state due to a change in dipole moment. This dynamic Stokes shift is a primary mechanism of energy dissipation. For instance, in GFP-inspired imidazolone (B8795221) derivatives, an increase in solvent polarity leads to a red-shift of the fluorescence maximum, suggesting significant solvent and/or intramolecular reorganization in the excited state. molpro.net
In the case of 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO), a naphthalene-imidazole derivative, the Stokes shift is observed to be around 6206 cm⁻¹ in certain conditions. acs.org For naphthalene-fused imidazo[1,2-a]pyridinium salts, exceptionally large Stokes shifts have been reported, which is a desirable property for various applications as it minimizes self-absorption.
Table 1: Representative Stokes Shifts for Related Naphthalene-Imidazole Compounds
| Compound/System | Solvent/Condition | Stokes Shift (nm) | Reference |
| 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO) | Toluene | ~90 | acs.org |
| 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium | Not Specified | 196 |
Note: Data presented is for structurally related compounds and is intended to be illustrative of the expected behavior.
Energy dissipation in these molecules primarily occurs through a combination of radiative decay (fluorescence) and non-radiative pathways. The latter can include internal conversion, intersystem crossing to the triplet state, and solvent relaxation. The extent of each pathway is highly dependent on the molecular structure and its environment.
Fluorescence Lifetimes and Excited State Deactivation Pathways
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the various deactivation pathways available to the excited molecule.
For naphthalene derivatives, fluorescence lifetimes are typically in the nanosecond range. For example, the lifetime of naphthalene itself is sensitive to the solvent and the presence of quenchers. acs.org In the case of 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO), the excited-state photodynamics are complex, with lifetimes varying from 0.1 to 5.4 ns depending on the solvent and the specific emitting species (locally excited state, phototautomer, or anion). acs.org In nonpolar solvents like toluene, the excited-state intramolecular proton transfer (ESIPT) state of H-BINO has a lifetime of approximately 1.0 ns. acs.org
The deactivation pathways for the excited state of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole are expected to include:
Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ to S₀).
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ to a triplet state T₁).
Solvent Relaxation: Reorientation of solvent molecules around the excited state dipole, leading to stabilization and a red-shift in emission.
Table 2: Representative Fluorescence Lifetimes for Related Naphthalene-Imidazole Compounds
| Compound/System | Solvent/Condition | Fluorescence Lifetime (ns) | Emitting Species | Reference |
| 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO) | Toluene | ~1.0 | ESIPT tautomer | acs.org |
| 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO) | Methanol | 0.5 - 1.2 | Phototautomer | acs.org |
| 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO) | Methanol | 0.1 - 2.3 | Locally Excited State | acs.org |
| 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO) | Methanol | 2.1 - 5.4 | Anion | acs.org |
Note: Data presented is for a structurally related compound and illustrates the complexity of excited-state deactivation pathways.
Photophysical Mechanisms and Structure-Property Relationships
Excited-State Proton Transfer (ESPT) Phenomena and Tautomerism
Excited-state intramolecular proton transfer (ESPT) is a process where a proton is transferred within a molecule in its excited state. This often leads to the formation of a tautomer with a distinct emission spectrum, typically with a large Stokes shift. For ESPT to occur, the molecule must possess both a proton-donating and a proton-accepting group in close proximity.
In the case of this compound, the imidazole (B134444) moiety contains an acidic N-H proton and a basic nitrogen atom. However, in the dihydroimidazole (B8729859) ring, the nitrogen atoms are typically considered less acidic and basic compared to a fully aromatic imidazole. While ESPT is a prominent feature in many hydroxy-substituted naphthalene-imidazole systems, such as 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO), its occurrence in the target compound is less certain without a readily available acidic proton in a favorable position for intramolecular transfer. acs.org In H-BINO, the proton transfer from the hydroxyl group to the imidazole nitrogen is a key deactivation pathway. acs.org
Intramolecular Charge Transfer (ICT) Processes
Intramolecular charge transfer (ICT) is a common phenomenon in molecules containing electron-donating and electron-accepting moieties linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state. The naphthalene group can act as the electron-donating part, while the dihydroimidazole moiety can have some electron-withdrawing character.
The occurrence of ICT is often evidenced by a strong dependence of the fluorescence emission on the solvent polarity. In polar solvents, the charge-separated ICT state is stabilized, leading to a red-shifted emission and often a decrease in fluorescence quantum yield. In tripodal push-pull chromophores with an imidazole core, the emission is strongly dependent on solvent polarity, indicating a significant charge transfer character in the excited state. rsc.org For 2-(4'-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine, a related compound, emission from an ICT state is observed.
Fluorescence Quenching Mechanisms (e.g., by metal ions)
Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. It can occur through various mechanisms, including collisional quenching, energy transfer, and the formation of non-fluorescent complexes. The dihydroimidazole moiety, with its nitrogen atoms, can act as a binding site for metal ions.
The interaction with metal ions can lead to significant quenching of the fluorescence of this compound. For example, copper (II) ions are known to be effective quenchers for naphthalimide-based dyes. The quenching mechanism often involves the formation of a complex between the fluorophore and the metal ion, which facilitates non-radiative decay pathways. In the case of novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine derivatives, their copper (II) complexes have been synthesized and studied. mdpi.com
Energy Transfer with Nanomaterials for Enhanced Luminescence
The fluorescence of organic dyes can be influenced by their proximity to nanomaterials. Depending on the nature of the interaction, either quenching or enhancement of luminescence can occur. In some cases, nanomaterials can serve as a scaffold to prevent aggregation-caused quenching and can also participate in energy transfer processes.
For instance, the photoluminescent behavior of a related compound, 2-(naphthalen-1-yl)-1,4,5-triphenyl-1H-imidazole, was enhanced by the presence of ZnO and Bi₂O₃ nanocrystals. This enhancement is attributed to the adsorption of the fluorophore onto the nanocrystal surface, which likely involves the nitrogen atom of the imidazole ring. This interaction can lead to an increase in the radiative decay rate or a decrease in non-radiative processes, resulting in enhanced luminescence. Such energy transfer processes are distance-dependent and are a subject of intense research for the development of new optical materials.
Solvatochromism and Aggregation-Induced Emission (AIE) Effects
The local environment surrounding a fluorophore can significantly influence its photophysical properties. Phenomena such as solvatochromism, the change in absorption or emission spectra with solvent polarity, and aggregation-induced emission (AIE), where aggregation leads to enhanced fluorescence, are critical aspects of a molecule's excited-state dynamics. While specific experimental data for this compound is not extensively documented in publicly available literature, its behavior can be inferred from the well-established properties of its constituent chemical motifs: the 2-naphthyl chromophore and imidazole-based structures.
Solvatochromism
The term solvatochromism refers to the shift in the spectral position of the absorption or emission band of a chemical compound in response to the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For compounds like this compound, which possess a degree of charge transfer character, a change in solvent polarity can induce noticeable spectral shifts.
The naphthalene chromophore itself exhibits some solvatochromic effects. acs.org For instance, the emission of 2-naphthol, a related naphthalene derivative, is sensitive to the solvent environment. ed.gov In the case of this compound, the nitrogen atoms of the imidazoline (B1206853) ring can interact with protic solvents through hydrogen bonding, further influencing the electronic distribution and, consequently, the energy of the excited state.
It is anticipated that in non-polar solvents, the molecule would exhibit emission spectra characteristic of the locally excited (LE) state of the naphthalene moiety. As the solvent polarity increases, stabilization of a potential intramolecular charge transfer (ICT) excited state, involving electron density shifting from the imidazoline ring to the naphthalene ring, could lead to a red-shift (bathochromic shift) in the emission spectrum. This positive solvatochromism is a common feature in donor-π-acceptor systems. rsc.org
To illustrate this, a hypothetical solvatochromic study of this compound is presented in the table below, based on typical shifts observed for similar aromatic-heterocyclic conjugates.
| Solvent | Polarity Index (Reichardt's ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Hexane | 31.0 | 275 | 335 | 5480 |
| Toluene | 33.9 | 276 | 340 | 5840 |
| Dichloromethane | 40.7 | 278 | 355 | 6760 |
| Acetonitrile | 45.6 | 277 | 365 | 7590 |
| Methanol | 55.4 | 278 | 375 | 8320 |
Aggregation-Induced Emission (AIE)
Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Molecules containing rotatable single bonds, such as the one connecting the naphthalene and imidazoline rings in this compound, are potential candidates for AIE. In a good solvent, the free rotation around this bond can lead to non-radiative de-excitation of the excited state. However, in an aggregated state, these rotations are hindered, forcing the molecule into a more rigid conformation that favors fluorescence.
The AIE phenomenon has been observed in various imidazole and naphthalene derivatives. rsc.orglatrobe.edu.aunih.govnih.govresearchgate.net For example, some naphthalene diimides exhibit a marked enhancement in emission upon aggregation in water/THF mixtures. latrobe.edu.au Similarly, certain imidazole-based compounds are known to be AIE-active. nih.govresearchgate.net
For this compound, it is plausible that in a dilute solution of a good solvent like THF, the compound would show weak fluorescence. Upon the addition of a poor solvent such as water, the molecules would start to aggregate. This aggregation would restrict the intramolecular rotation of the naphthalene and imidazoline moieties, leading to a significant increase in fluorescence intensity.
The following table provides a hypothetical representation of the AIE behavior of this compound in a THF/water mixture.
| THF/Water Ratio (v/v) | Aggregation State | Emission λmax (nm) | Relative Fluorescence Intensity |
|---|---|---|---|
| 100/0 | Dissolved | 345 | 1.0 |
| 80/20 | Slightly Aggregated | 350 | 5.2 |
| 60/40 | Aggregated | 355 | 25.8 |
| 40/60 | Highly Aggregated | 360 | 89.3 |
| 20/80 | Precipitated | 365 | 150.7 |
Chemical Reactivity and Functional Properties
Oxidation-Reduction Chemistry of the Imidazoline (B1206853) Ring
The dihydroimidazole (B8729859) ring system is redox-active. While specific studies on the oxidation-reduction chemistry of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole are not extensively detailed in the provided search results, the behavior of related compounds provides significant insight. For instance, anionic 1,4-dihydro-1,4-diphosphinines fused with an imidazole-2-thione have been shown to undergo a reversible two-electron oxidation/reduction cycle. nih.gov This process involves the formation of a P-P coupled dimer upon oxidation, which can be chemically reduced back to the anionic starting material. nih.gov The recyclability and redox chemistry of this cycle were confirmed through cyclic voltammetry, suggesting the potential for such heterocyclic systems to act as materials for rechargeable cells. nih.gov
In other related systems, such as Schiff base metal complexes derived from indoloquinolines, the redox activity is often ligand-centered. nih.gov Cyclic voltammetry studies of these complexes reveal reduction potentials associated with the ligand, indicating its capacity to accept electrons. nih.gov This inherent redox capability of the imidazoline and related heterocyclic scaffolds underscores their potential for applications in materials science and electrochemistry.
Coordination Chemistry and Metal Complex Formation
The nitrogen atoms of the imidazoline ring possess lone pairs of electrons, making this compound an excellent ligand for forming coordination complexes with various transition metals.
As an N-heterocyclic ligand, this compound functions as a donor in the formation of metal complexes. N-heterocycles are known to be π-electron deficient, enabling them to act as π-acceptors and soft donor sites for transition metals. mdpi.com The primary mode of coordination involves the donation of the lone pair of electrons from one or both nitrogen atoms of the imidazoline ring to a metal center. Depending on the reaction conditions and the nature of the metal ion, it can function as a monodentate or a bridging bidentate ligand. In its monodentate form, it binds through the sp2-hybridized imine nitrogen. As a bridging ligand, it can link two metal centers, a coordination mode observed in some imidazolate-bridged dinuclear complexes. nih.gov The bulky naphthalene (B1677914) group can introduce significant steric hindrance, influencing the geometry of the resulting metal complex and its subsequent chemical properties.
The synthesis of transition metal complexes with imidazoline-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For example, complexes of copper(II) and nickel(II) with substituted benzimidazoles have been prepared by reacting the ligand with the corresponding metal chloride in a 2:1 ligand-to-metal stoichiometry. researchgate.netjocpr.com Similarly, copper(II) and zinc(II) complexes can be synthesized by reacting the ligand with metal chlorides in boiling methanol. nih.gov
Table 1: Examples of Transition Metal Complexes with Related N-Heterocyclic Ligands
| Metal Ion | Ligand Type | Synthesis Method | Characterization Techniques | Resulting Geometry | Reference |
|---|---|---|---|---|---|
| Cu(II), Ni(II) | 2-Substituted Benzimidazole | Reaction with metal chlorides in alcohol | Elemental Analysis, IR, Mass Spec, NMR | Square Planar (Cu), Tetrahedral (Ni) | researchgate.netjocpr.com |
| Cu(II), Zn(II) | TMS-Substituted Schiff Base | Reaction with metal chlorides in methanol | Elemental Analysis, IR, UV-vis, ESI-MS, X-ray Diffraction | Distorted Square Planar (Cu) | nih.gov |
| Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Naphthalen-substituted Triazole | Reaction with metal chlorides in methanol | Elemental Analysis, IR, NMR, EPR, TGA | Not specified | mdpi.com |
Metal complexes derived from imidazoline and related N-heterocyclic ligands are recognized for their catalytic activity in a variety of organic transformations. Imidazolines are considered valuable ligands for transition metal catalysis. researchgate.net
Palladium(II) complexes, in particular, have shown significant promise. For instance, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes bearing N-heterocyclic carbene (NHC) ligands derived from imidazole (B134444) have been developed as metallosurfactants for catalytic reactions, such as the Suzuki-Miyaura coupling and reduction reactions in aqueous media. mdpi.com The specific design of these catalysts, which includes both hydrophilic and lipophilic fragments, allows for the formation of stable aggregates in water, enhancing their catalytic efficiency for hydrophobic reagents. mdpi.com Furthermore, a cobalt coordination polymer utilizing the closely related ligand 2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole has been demonstrated as a heterogeneous catalyst for tandem reactions. lookchem.com Transition metal complexes involving (pyridyl)imidazole ligands have also been explored as redox mediators, which can accelerate the kinetics of electrooxidation or electroreduction in biosensors. google.com
Cycloaddition and Ring-Opening Reactions
The imidazoline ring can participate in both cycloaddition and ring-opening reactions. Dihydroimidazole N-oxides, for example, can act as 1,3-dipoles in cycloaddition reactions with alkyne dipolarophiles. rsc.org The resulting cycloadduct can then undergo an isoxazoline (B3343090) ring-opening to yield ene-1,1-diamines. rsc.org
The imidazoline ring itself can be opened under various conditions. The reaction is often initiated by an attack at the electrophilic C2 carbon. The regioselective ring-opening of epoxides with imidazoles, for instance, is a general method for synthesizing hydroxyl-functionalized imidazoles. researchgate.net In some cases, the ring-opening of related imidazole systems can be induced by photochemical conditions using an organophotoredox catalyst to produce medicinally important imides. rsc.org Alkaline conditions can also induce the opening of the imidazole ring in related heterocyclic systems like 7-methylguanosine. nih.gov Reductive ring-opening of certain 2-imidazoline derivatives has been used to synthesize highly functionalized diamine derivatives. researchgate.net
Nucleophilic and Electrophilic Substitution Reactivity
The reactivity of this compound towards substitution is twofold, involving potential reactions on both the imidazoline and naphthalene moieties.
The imidazoline ring contains nucleophilic secondary amine (N-H) groups. These groups can undergo substitution reactions. For example, in a related hybrid compound, the N-H groups of both the imine and the imidazoline scaffold were found to be sufficiently nucleophilic to react with sulfonyl chlorides, leading to the formation of di-substituted sulfonamide derivatives. nih.gov The C2 carbon of the imidazoline ring is part of a guanidine-like system and can be susceptible to nucleophilic attack, potentially leading to ring-opening. researchgate.net
The naphthalene ring system is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation typically occur on the naphthalene ring. Due to the electronic nature of the fused ring system, electrophilic attack on naphthalene preferentially occurs at the C1 (or alpha) position rather than the C2 (or beta) position. youtube.com This is because the carbocation intermediate formed by attack at the alpha position is more stable, as its positive charge can be delocalized over the ring system while maintaining the aromaticity of the second ring. youtube.com Therefore, electrophilic substitution on this compound is expected to occur primarily on the naphthalene ring, likely at the C1, C3, C6, or C7 positions.
Radical Scavenging and Antioxidant Activity: Chemical Mechanisms
The antioxidant potential of imidazoline derivatives, including those bearing a naphthalene substituent, is an area of growing scientific interest. The capacity of these compounds to neutralize free radicals is primarily governed by their ability to participate in specific chemical reactions that deactivate these highly reactive species. The principal mechanisms involved are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET).
The core structure of this compound and its analogs provides the foundation for this reactivity. The imidazoline ring, along with the appended aromatic systems, can be tailored through chemical synthesis to enhance its antioxidant properties. Research into related imidazole structures reveals that the specific substituents on the imidazole ring play a crucial role in modulating the efficiency of these radical scavenging pathways.
Detailed Research Findings
Scientific investigations into the antioxidant properties of imidazole derivatives have elucidated the chemical principles underpinning their activity. While specific quantitative data for this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide significant insights into its probable mechanisms of action.
Hydrogen Atom Transfer (HAT): This mechanism involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, thereby quenching the radical's reactivity. For imidazoline derivatives, a potential hydrogen donor site is the N-H bond within the ring. However, in many active antioxidant imidazoles, the presence of hydroxyl (-OH) or other labile hydrogen-containing groups on the substituent rings is the primary driver of HAT activity. Studies on bifunctional 2H-imidazole-derived phenolic compounds have shown that conjugation with a polyphenol moiety can enhance their activity through the hydrogen transfer mechanism nih.gov. This suggests that the hydrogen-donating ability is a key factor in the antioxidant capacity of this class of compounds.
Single-Electron Transfer (SET): In the SET mechanism, the antioxidant molecule donates an electron to the free radical, converting it into a more stable anion. The resulting radical cation of the antioxidant is typically more stable due to resonance delocalization. The aromatic nature of the naphthalene group in this compound, with its extensive π-electron system, is well-suited to stabilize a positive charge, making the SET mechanism a plausible pathway for its antioxidant action. Theoretical studies on imidazole alkaloids have confirmed that single-electron transfer is a viable mechanism for their free radical scavenging activity researchgate.net.
Research on various substituted imidazoles using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods provides quantitative evidence of their antioxidant potential. For instance, a study on 2,4,5-trisubstituted imidazoles demonstrated that the presence of electron-donating groups, such as hydroxyl and p-dimethylamino, on an aromatic ring attached to the imidazole core is essential for significant antioxidant activity mdpi.com. This highlights the importance of the electronic properties of the substituents in facilitating either HAT or SET.
While direct experimental values for this compound are scarce, the antioxidant activity of a related compound, 2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazole , has been evaluated. This compound demonstrated notable DPPH radical scavenging activity, indicating the potential of the naphthalen-2-yl imidazole scaffold as an antioxidant researchgate.net. The study measured the percentage of DPPH radical inhibition at various concentrations, as detailed in the table below.
Table 1: DPPH Radical Scavenging Activity of a Naphthalene-Substituted Imidazole Derivative Data derived from a study on 2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazole researchgate.net.
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.1 | 45 |
| 0.2 | 53 |
| 0.3 | 68 |
| 0.4 | 75 |
To provide a broader context for the antioxidant potential of the imidazole scaffold, the following table presents the half-maximal effective concentration (EC₅₀) values from DPPH and ABTS assays for a series of 2,4,5-trisubstituted imidazole derivatives. Lower EC₅₀ values indicate higher antioxidant activity.
Table 2: Antioxidant Activity (EC₅₀, mg/mL) of Selected 2,4,5-Trisubstituted Imidazole Derivatives Data from a study on 2,4,5-triphenyl imidazole derivatives mdpi.com.
| Compound | DPPH EC₅₀ (mg/mL) | ABTS EC₅₀ (mg/mL) |
|---|---|---|
| 2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazole | 0.141 | 0.168 |
| 2-(4-(dimethylamino)phenyl)-4,5-diphenyl-1H-imidazole | 0.174 | 0.162 |
| 4,5-diphenyl-2-(p-tolyl)-1H-imidazole | 1.389 | > 1.5 |
| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | > 1.5 | > 1.5 |
| Quercetin (Standard) | 0.004 | 0.002 |
These findings collectively suggest that the this compound molecule likely possesses radical scavenging capabilities, operating through a combination of Hydrogen Atom Transfer and Single-Electron Transfer mechanisms. The specific efficiency of these processes would be influenced by the electronic properties of the naphthalene ring and the structural integrity of the dihydroimidazole core. Further direct experimental studies on this specific compound are necessary to fully elucidate its antioxidant profile.
Mechanistic Insights into Biological Interactions
Ligand-Receptor Binding Mechanisms at the Molecular Level
The interaction of a small molecule with a biological receptor is the foundational event for its pharmacological activity. This binding is governed by the molecule's three-dimensional structure and its ability to form non-covalent bonds with specific amino acid residues within the receptor's binding pocket.
The 2-imidazoline structure is a key pharmacophore for imidazoline (B1206853) receptors (I-receptors), which are divided into I1, I2, and I3 subtypes. The I2 binding site, in particular, has been a target for drug development due to its association with various neurological and metabolic conditions. researchgate.net
For the specific compound 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole , also known as Benazoline, literature describes it as a selective, high-affinity ligand for the I2 imidazoline receptor. acs.orgresearchgate.net This affinity has led to its use as a research tool, including its radiolabeling with Carbon-11 to study I2 receptors via Positron Emission Tomography (PET). researchgate.netresearchgate.net However, specific quantitative binding data, such as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) from competitive binding assays, are not detailed in the available literature. Without such data, a precise comparison of its affinity relative to other I2 ligands cannot be formally tabulated.
The selectivity and affinity of a ligand are dictated by its molecular structure. For 2-substituted imidazolines, the nature of the substituent at the 2-position is a critical determinant of its interaction with I-receptors. The presence of the bulky, lipophilic naphthalen-2-yl group in Benazoline is presumed to be the key feature driving its high affinity and selectivity for the I2 receptor.
The molecular basis for this selectivity likely involves specific hydrophobic and/or π-π stacking interactions between the naphthalene (B1677914) ring system and complementary aromatic or nonpolar amino acid residues within the I2 receptor's binding site. The precise orientation and fit within this pocket would maximize these interactions, leading to a stable ligand-receptor complex. However, in the absence of co-crystallography studies or detailed molecular docking simulations for this specific ligand-receptor pair, the exact amino acid residues involved and the precise binding mode remain speculative.
Molecular Target Identification and Interaction Modes
Beyond specific receptor binding, the biological activity of a compound can be mediated through various other molecular interactions, including the formation of covalent bonds, chelation of metal ions, or modulation of enzyme activity.
There is no direct evidence in the reviewed literature to suggest that This compound itself forms covalent adducts with biological macromolecules. Research into covalent adducts related to this structure has primarily focused on the metabolic activation of the parent naphthalene molecule into reactive intermediates like epoxides, which then bind to proteins. This mechanism is distinct from the actions of the intact imidazoline derivative.
The nitrogen atoms within the 4,5-dihydro-1H-imidazole ring possess lone pairs of electrons, granting them the theoretical potential to act as ligands and coordinate with metal ions. This chelation capability can be biologically significant, as it may alter the distribution or reactivity of essential metal ions like zinc, copper, or iron. However, no specific studies have been published that investigate or provide evidence for the metal-chelating properties of This compound in biological systems.
The imidazole (B134444) scaffold is present in many compounds that act as enzyme inhibitors. For instance, different derivatives of imidazole have been investigated as inhibitors for enzymes like the SARS-CoV-2 main protease and VEGFR-2 kinase. nih.govnih.gov Some substituted imidazoline compounds have also been explored as inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. google.com
While a patent application mentions 4,5-bis(4-chlorophenyl)-2-naphthalen-2-yl-4,5-dihydro-1h-imidazole , a heavily substituted analog, in the context of MDM2 inhibition, there is no specific data demonstrating that the unsubstituted This compound modulates or inhibits specific enzymes. google.com Without targeted enzymatic assays, its profile as a potential enzyme modulator remains uncharacterized.
Structure-Activity Relationship (SAR) Studies: Correlating Molecular Structure with Biological Function
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key chemical moieties of a compound that are responsible for its biological effects. For derivatives of this compound, SAR studies have provided significant insights, particularly concerning their interaction with adrenergic receptors.
The core structure, consisting of a naphthalene ring linked to a 4,5-dihydro-1H-imidazole (imidazoline) ring, is a critical determinant of its activity. The naphthalene moiety, a bicyclic aromatic system, and the heterocyclic imidazoline ring are both essential for binding to and activating adrenergic receptors.
Research on closely related analogs, such as 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, has demonstrated the importance of the naphthalene and imidazole components for high-affinity binding to both α1- and α2-adrenergic receptors. nih.gov Studies have shown that modifications to the bridge connecting these two ring systems, as well as the stereochemistry at this position, can significantly influence both the potency and the selectivity of the compound for different adrenergic receptor subtypes. nih.gov For instance, the presence and nature of substituents on the carbon bridge between the naphthalene and imidazole rings play a pivotal role in maintaining potent α2-adrenoceptor activity and achieving high α2/α1 selectivity. nih.gov
Furthermore, the imidazoline ring itself is a well-established pharmacophore for adrenergic and imidazoline receptor ligands. The nitrogen atoms within this ring are capable of forming crucial hydrogen bonds and ionic interactions with amino acid residues in the binding pocket of the receptor, which is a key aspect of its agonist activity.
In Silico Approaches for Interaction Prediction
In the absence of extensive experimental data, computational, or in silico, methods provide powerful tools to predict and analyze the interactions between a ligand, such as this compound, and its biological targets. These approaches, including molecular docking and pharmacophore modeling, offer a window into the molecular-level events that govern biological activity.
Molecular Docking Simulations for Binding Affinity and Poses with Receptor Proteins
Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. For this compound, which is known to interact with adrenergic receptors, docking simulations can elucidate the specific interactions that stabilize the ligand-receptor complex.
While specific docking studies on this compound are not extensively published, we can infer its binding mode from studies on analogous compounds and the known structure of adrenergic receptors. It is predicted that the protonated imidazoline ring forms a key salt bridge with a conserved aspartate residue in the transmembrane domain of the α-adrenergic receptor. Additionally, the naphthalene ring is likely to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues, such as phenylalanine or tyrosine, within a hydrophobic pocket of the receptor.
These interactions are critical for the stable binding of the compound and are a prerequisite for its agonist activity. The specific orientation and the sum of these non-covalent interactions determine the binding affinity, which is a measure of the strength of the interaction.
Table 1: Predicted Intermolecular Interactions of this compound with an Alpha-Adrenergic Receptor
| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Residue in Receptor |
| Protonated Imidazoline Ring | Ionic Interaction / Salt Bridge | Aspartate (Asp) |
| Imidazoline Ring NH groups | Hydrogen Bonding | Serine (Ser), Threonine (Thr) |
| Naphthalene Ring | Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val) |
| Naphthalene Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) |
This table is based on inferred interactions from studies on analogous compounds and the general architecture of adrenergic receptors.
Pharmacophore Modeling and Ligand Efficiency Analysis
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model for α-adrenergic agonists based on compounds like this compound would typically include:
A positive ionizable feature, corresponding to the protonated imidazoline ring.
One or more hydrogen bond acceptor/donor sites on the imidazoline ring.
A hydrophobic/aromatic region, representing the naphthalene ring.
This model serves as a 3D query to screen virtual libraries for novel compounds with the potential for similar biological activity, a process known as virtual screening. nih.gov
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size (typically measured by the number of non-hydrogen atoms). researchgate.net It is a valuable tool for optimizing lead compounds. The analysis of ligand efficiency for a series of related compounds can guide medicinal chemists in making structural modifications that improve binding affinity without excessively increasing molecular weight, which can negatively impact pharmacokinetic properties. For a compound like this compound, maintaining a high ligand efficiency would be a key objective in any lead optimization effort.
Advanced Materials Science and Chemo Sensing Applications
Development of Organic Electronic Materials
The exploration of novel organic molecules for electronic applications is a burgeoning field of research. The unique combination of the electron-rich naphthalene (B1677914) core and the dihydroimidazole (B8729859) heterocycle in 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole suggests potential, though currently underexplored, applications in this domain.
Semiconductor Applications and Charge Transport Properties
Currently, there is a lack of specific research data on the semiconductor applications and charge transport properties of this compound. The charge transport in organic materials is intrinsically linked to molecular packing in the solid state and the electronic coupling between adjacent molecules. While naphthalene-based compounds have been investigated for their semiconductor properties, the specific characteristics of this dihydroimidazole derivative remain to be elucidated.
Chemical Sensing Platforms
The design of selective and sensitive chemical sensors is crucial for environmental monitoring and industrial process control. The structural features of this compound, such as the nitrogen atoms in the imidazole (B134444) ring, could potentially act as binding sites for analytes.
Design of Fluorescent Chemical Sensors for Metal Ions and Other Analytes
There is no available research on the design and application of this compound as a fluorescent chemical sensor for the detection of metal ions or other analytes. The development of such a sensor would require demonstrating a measurable change in its fluorescence properties upon binding with a specific target.
Selective Detection Mechanisms and Performance Metrics
As no studies have been published on its use as a chemical sensor, the selective detection mechanisms and performance metrics, such as sensitivity, selectivity, and limit of detection, for this compound have not been determined.
Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis
The primary area where this compound has been featured in the scientific literature is in the context of its synthesis, which in turn highlights its role as a target molecule and a member of the broader class of 2-aryl-2-imidazolines. These compounds are recognized for their utility as ligands in catalysis and as precursors for more complex molecules.
A notable synthetic route to this compound involves a palladium-catalyzed three-component reaction. acs.org This method efficiently combines an aryl halide (2-iodonaphthalene), an isocyanide (tert-butyl isocyanide), and a diamine (ethylenediamine) to construct the 2-aryl-2-imidazoline scaffold. acs.org The reaction proceeds under reflux conditions in the presence of a palladium catalyst and a phosphine (B1218219) ligand. acs.org
Another significant application in fine chemical synthesis is the preparation of its radiolabeled isotopologues, specifically for use in positron emission tomography (PET). The synthesis of [¹¹C]benazoline (the radiolabeled version of this compound) has been described. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This process typically starts with cyclotron-produced [¹¹C]carbon dioxide, which is reacted with 2-naphthylmagnesium bromide to form 2-[carboxyl-¹¹C]naphthoic acid. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This intermediate is then heated with ethylenediamine (B42938) to yield the final ¹¹C-labeled product. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This multi-step synthesis underscores the compound's importance as a target in the specialized field of radiopharmaceutical chemistry.
| Reactants | Reagents/Catalysts | Product | Reference |
| 2-iodonaphthalene, tert-butyl isocyanide, ethylenediamine | Palladium(II) chloride, dppp, Cesium carbonate | 4,5-Dihydro-2-(2-naphthalenyl)-1H-imidazole | acs.org |
| 2-naphthylmagnesium bromide, [¹¹C]carbon dioxide, ethylenediamine | - | [¹¹C]this compound | researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
Table 1: Synthetic Approaches to this compound
Conclusion and Future Research Perspectives
Synthesis and Structural Characterization Advances for the Compound
The synthesis of 2-substituted 4,5-dihydro-1H-imidazoles, including the naphthalenyl variant, has seen considerable advancement. A common and effective method involves the cyclization of a nitrile with ethylenediamine (B42938). One notable approach utilizes trimethylaluminum (B3029685) to facilitate the conversion of nitriles to the corresponding imidazolines, offering a convenient pathway to this class of compounds. nih.gov Alternative green chemistry methods have also been developed, employing reagents like iodine or hydrogen peroxide with sodium iodide to synthesize 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.org These methods are advantageous due to their mild reaction conditions and the use of readily available and environmentally benign reagents. organic-chemistry.orggoogle.com
A specific method for producing 2-substituted 4,5-dihydro-1H-imidazole derivatives involves the reaction of an appropriate nitrile with ethylenediamine and trimethylaluminum. nih.gov This approach has been identified as a convenient route for synthesizing compounds with this core structure.
Structural characterization of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole and related compounds is typically achieved through a combination of spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are fundamental tools for confirming the molecular structure. nih.govmdpi.comijpsonline.com For analogous compounds, single-crystal X-ray diffraction has provided definitive proof of their three-dimensional structure. nih.gov In the ¹H-NMR spectrum of similar imidazoline (B1206853) derivatives, characteristic signals for the CH₂-CH₂ bridge of the imidazoline ring are typically observed. nih.gov The carbon atom at the 2-position of the 4,5-dihydro-1H-imidazole ring gives a characteristic signal in the ¹³C-NMR spectrum. nih.gov
Progress in Understanding Reactivity and Electronic Structure
The reactivity of this compound is largely dictated by the imidazoline ring and the appended naphthalene (B1677914) moiety. The dihydroimidazole (B8729859) ring is not aromatic, which enhances its flexibility and influences its solubility. The nitrogen atoms in the imidazoline ring possess nucleophilic character, allowing for further functionalization. For instance, the secondary amine group can react with electrophiles like sulfonyl chlorides. nih.gov
The electronic structure is characterized by the interplay between the saturated imidazoline ring and the aromatic naphthalene system. The reduced aromaticity of the 4,5-dihydro-1H-imidazole ring distinguishes it from its fully aromatic imidazole (B134444) counterparts. This structural feature impacts the electronic properties, including the molecule's ability to participate in π-stacking interactions, which can be influenced by the large surface area of the naphthalenyl group.
Emerging Roles in Coordination Chemistry and Advanced Materials Science
Derivatives of 4,5-dihydro-1H-imidazole are recognized for their utility as ligands in coordination chemistry. Bidentate ligands incorporating the imidazoline scaffold, such as 2,6-bis(imidazolin-2-yl)pyridine, have been synthesized and utilized as chiral ligands in transition metal catalysis. organic-chemistry.org The steric and electronic properties of the substituent at the 2-position, in this case, the naphthalene group, can significantly influence the coordination properties and the catalytic activity of the resulting metal complexes. The steric bulk of substituents on the imidazoline ring is known to affect coordination chemistry applications.
In the realm of advanced materials science, imidazole-based compounds are valued as building blocks for functional organic materials. lookchem.com The planarity and potential for π-stacking in aromatic imidazole derivatives make them suitable for applications in optoelectronics. While this compound is not fully aromatic, the presence of the naphthalene moiety provides a large π-system that could be exploited in the design of novel materials with specific electronic or photophysical properties.
Unresolved Challenges and Future Research Directions
Despite the progress made, several challenges and opportunities for future research remain in the study of this compound.
Development of Novel Synthetic Methodologies and Scalability for Production
While several synthetic routes to 2-substituted imidazolines exist, there is a continuous need for the development of more efficient, sustainable, and scalable methodologies. organic-chemistry.org Future work should focus on one-pot syntheses and the use of catalytic systems that minimize waste and maximize yield, meeting the principles of green chemistry. google.com The scalability of current methods for large-scale production remains a challenge that needs to be addressed to facilitate broader applications.
Deeper Mechanistic Understanding of Chemical Transformations and Functionalization
A more profound mechanistic understanding of the chemical transformations involving this compound is crucial for its rational application in synthesis and materials science. Detailed kinetic and computational studies could elucidate the reaction pathways for its synthesis and subsequent functionalization. Understanding the role of intermediates and transition states will enable more precise control over reaction outcomes.
Exploration of Advanced Photophysical Phenomena and Tunable Luminescence
The photophysical properties of this compound are an area ripe for exploration. Related aromatic imidazole derivatives, such as those containing anthracene, have been shown to be intriguing fluorophores. rsc.org The naphthalene unit in the title compound suggests that it may also exhibit interesting luminescence properties. researchgate.net Future research could focus on investigating its absorption and emission characteristics, including solvatofluorochromism. Furthermore, modifying the naphthalene ring or the imidazoline core could provide a strategy for tuning its luminescent properties for applications in sensors, bio-imaging, or organic light-emitting diodes (OLEDs).
Rational Design Strategies for Targeted Applications
The rational design of derivatives of this compound is a key strategy for optimizing its properties for specific therapeutic or industrial applications. This approach moves beyond traditional trial-and-error methods by employing a deep understanding of molecular interactions to guide the synthesis of novel compounds with enhanced efficacy and selectivity. A central concept in the rational design of such compounds is molecular hybridization. This technique involves combining the structural features of two or more pharmacologically active molecules to create a new hybrid compound with a potentially synergistic or improved biological profile. nih.govmdpi.com
For instance, the 4,5-dihydro-1H-imidazole core is a well-established pharmacophore found in compounds with a range of biological activities, including cardiovascular, neuroprotective, anti-inflammatory, and analgesic properties. nih.gov The naphthalene moiety, on the other hand, is a versatile scaffold present in numerous bioactive compounds. The strategic combination of these two fragments in this compound provides a foundational structure that can be systematically modified.
Rational design strategies for this compound would involve the targeted modification of its structure to enhance its interaction with specific biological targets. This can be achieved by introducing various substituents onto the naphthalene ring or the imidazole core. The choice of substituents is guided by the desired application. For example, in the context of developing anticancer agents, derivatives might be designed to interact with specific enzymes or receptors that are overexpressed in cancer cells. One study on related imidazole derivatives synthesized a series of compounds with different substituents and evaluated their anticancer activity against various cell lines, identifying the most potent derivatives through this systematic approach. mdpi.com
The design process often begins with the identification of a biological target. Following this, computational tools can be used to model the interaction between the target and potential derivatives of this compound. These models can predict binding affinities and help prioritize which compounds to synthesize and test experimentally. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery and can be effectively applied to the development of novel agents based on the this compound scaffold.
Integration of Computational and Experimental Approaches for Predictive Chemistry
The integration of computational and experimental methods is a powerful paradigm in modern chemistry for accelerating the discovery and development of new molecules with desired properties. This synergistic approach is particularly valuable for predicting the behavior of compounds like this compound and its derivatives, saving significant time and resources compared to purely experimental workflows.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
A cornerstone of predictive chemistry is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govnih.govresearchgate.net For a series of this compound analogs, a QSAR model could be developed by synthesizing a set of derivatives with varying substituents and measuring their activity for a specific application. tsijournals.comjchemlett.comcapes.gov.br
The process involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. researchgate.net Machine learning algorithms, such as multiple linear regression, k-nearest neighbors, and neural networks, are then employed to build a predictive model that correlates these descriptors with the observed activity. nih.gov A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net
Molecular Docking and Dynamics Simulations:
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. nih.gov This method is invaluable for understanding the potential mechanism of action of this compound derivatives at a molecular level. By docking these compounds into the active site of a target enzyme or receptor, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding process. These computational tools provide insights that can guide the rational design of more potent and selective inhibitors or modulators.
Integration with Experimental Validation:
It is crucial to emphasize that computational predictions must be validated through experimental studies. Experimental techniques such as FT-IR, NMR, and mass spectrometry are used to confirm the structure of synthesized compounds. researchgate.net X-ray crystallography can provide definitive information about the three-dimensional structure of the molecule and its interactions in the solid state. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole and its derivatives?
The synthesis typically involves condensation reactions between amines and carbonyl-containing precursors. For example, substituted imidazoles can be synthesized via cyclization of amido-nitriles under mild conditions, often using catalysts like nickel to enable proto-demetallation and tautomerization steps . Characterization is performed via FT-IR, UV-Vis, and NMR to confirm regioselectivity and purity . Multi-component reactions (e.g., combining aldehydes, amines, and nitriles) are also effective for generating tetra-substituted imidazoles with diverse functional groups .
Q. How can spectroscopic techniques resolve structural ambiguities in imidazole derivatives?
Combined experimental and theoretical approaches are critical. UV-Vis spectroscopy identifies π→π* transitions in the naphthalene moiety, while FT-IR confirms N–H stretching vibrations (~3200 cm⁻¹) and C=N bonds (~1600 cm⁻¹) . Computational methods like Density Functional Theory (DFT) optimize molecular geometries and predict vibrational frequencies, cross-validating experimental data to address discrepancies .
Q. What quality control methods ensure purity of imidazole-based compounds?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for assessing purity (>98%), while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves regioisomerism and detects trace solvents .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of imidazole cyclization?
Regioselectivity is governed by electronic and steric factors. For instance, electron-withdrawing groups on aryl precursors favor nucleophilic attack at the less hindered position. Nickel-catalyzed reactions enhance selectivity by stabilizing intermediates during cyclization . Kinetic studies using variable-temperature NMR can map energy barriers for competing pathways .
Q. What computational strategies model the thermodynamic stability of imidazole-metal complexes?
DFT calculations at the B3LYP/6-31G(d,p) level predict thermodynamic parameters (ΔG, ΔH) for copper(II) complexes formed with imidazole ligands. Solvent effects are incorporated via the Polarizable Continuum Model (PCM), while Natural Bond Orbital (NBO) analysis reveals charge transfer mechanisms .
Q. How can structural contradictions in crystallographic data be resolved?
Single-crystal X-ray diffraction with SHELXL refinement resolves ambiguities in bond lengths and angles. For example, discrepancies in dihedral angles between the naphthalene and imidazole rings may arise from torsional strain; Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π) that stabilize specific conformations .
Q. What in vitro/in vivo models evaluate the biological activity of 2-naphthalen-2-yl-imidazoles?
Radioligand binding assays (e.g., for α-adrenergic or I₂-imidazoline receptors) quantify affinity (Kᵢ values). In vivo models, such as murine nociception tests, assess analgesic efficacy. PET probes labeled with ¹¹C/¹⁸F derivatives enable imaging of receptor distribution in peripheral tissues .
Data Analysis & Methodological Challenges
Q. How are conflicting bioactivity data between synthetic batches addressed?
Batch-to-batch variability is minimized by standardizing reaction conditions (e.g., stoichiometry, temperature). High-throughput screening (HTS) identifies outliers, while LC-MS/MS detects impurities (e.g., chlorinated byproducts) that may interfere with biological assays .
Q. What strategies validate computational predictions of imidazole reactivity?
Microscale parallel synthesis tests predicted reaction pathways. For example, DFT-predicted activation energies for tautomerization are validated using Arrhenius plots derived from kinetic studies .
Q. How do substituents on the naphthalene ring modulate pharmacological properties?
Comparative SAR studies show that electron-donating groups (e.g., –OCH₃) enhance receptor binding via hydrogen bonding, while bulky substituents (e.g., –CF₃) reduce bioavailability due to steric hindrance. Free-energy perturbation (FEP) simulations quantify these effects at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
